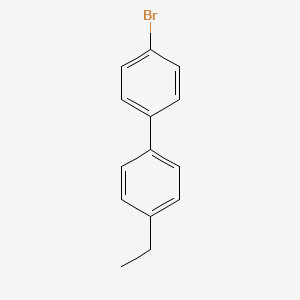

4-Bromo-4'-ethyl-1,1'-biphenyl

Description

BenchChem offers high-quality 4-Bromo-4'-ethyl-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-4'-ethyl-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-ethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARBGVNQCYYPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631471 | |

| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58743-79-6 | |

| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-4'-ethyl-1,1'-biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-ethyl-1,1'-biphenyl is a halogenated biphenyl derivative that serves as a crucial intermediate in the synthesis of advanced organic materials and complex molecular frameworks.[1][2] Its rigid biphenyl core, combined with the reactive bromine atom and the ethyl group, provides a unique combination of properties that make it a valuable building block in various fields, particularly in the development of liquid crystal materials and organic light-emitting diodes (OLEDs).[1] The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures, while the ethyl group can influence the molecule's physical properties such as solubility and liquid crystalline phase behavior.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Bromo-4'-ethyl-1,1'-biphenyl, offering valuable insights for researchers and professionals in organic synthesis and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-4'-ethyl-1,1'-biphenyl is presented in the table below. It is important to note that some of the data, such as the boiling point and density, are predicted values and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 58743-79-6 | [1][3] |

| Molecular Formula | C₁₄H₁₃Br | [1][3] |

| Molecular Weight | 261.16 g/mol | [1][3] |

| Boiling Point | 334.9 ± 21.0 °C (Predicted) | [4] |

| Density | 1.281 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl

The primary method for synthesizing 4-Bromo-4'-ethyl-1,1'-biphenyl is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with an organoboron compound. In this case, 4-bromobiphenyl can be coupled with an ethylboronic acid derivative, or alternatively, 1-bromo-4-ethylbenzene can be coupled with phenylboronic acid. The following is a detailed, representative protocol for the synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl via the Suzuki-Miyaura coupling of 4-bromobiphenyl and diethylzinc, a variation of the Negishi coupling which can be considered analogous.

Experimental Protocol: Synthesis via Negishi-Type Coupling

This protocol is adapted from general Negishi coupling procedures and should be optimized for this specific transformation.[5]

Materials:

-

4-bromobiphenyl

-

Diethylzinc solution (e.g., 1.0 M in hexanes)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 4-bromobiphenyl (1.0 eq) and the palladium catalyst (e.g., 0.02-0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add anhydrous solvent via syringe. To the stirred solution, add the diethylzinc solution (1.1-1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield pure 4-Bromo-4'-ethyl-1,1'-biphenyl.

Reactivity and Applications

The bromine atom in 4-Bromo-4'-ethyl-1,1'-biphenyl makes it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] These reactions are instrumental in forming new carbon-carbon bonds, allowing for the synthesis of more complex, functionalized biphenyl and terphenyl derivatives.

Representative Reaction: Suzuki-Miyaura Coupling

The following is a representative protocol for a subsequent Suzuki-Miyaura coupling reaction using 4-Bromo-4'-ethyl-1,1'-biphenyl as the starting material to form a terphenyl derivative.

Materials:

-

4-Bromo-4'-ethyl-1,1'-biphenyl

-

An arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])

-

Phosphine ligand (e.g., Triphenylphosphine [PPh₃])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 4-Bromo-4'-ethyl-1,1'-biphenyl (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Reaction: Heat the mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired terphenyl derivative.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the protons on the two phenyl rings. The para-substitution pattern would likely result in two sets of doublets for each ring. The ethyl group would exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.

-

¹³C NMR: The spectrum would display signals for the 14 carbon atoms. The aromatic carbons would appear in the range of approximately 120-145 ppm. The carbons of the ethyl group would be found at higher field strengths.

-

FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic rings and the ethyl group, C=C stretching of the aromatic rings, and the C-Br stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the ethyl group and the bromine atom.

Safety and Handling

4-Bromo-4'-ethyl-1,1'-biphenyl should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-4'-ethyl-1,1'-biphenyl is a valuable and versatile intermediate in organic synthesis. Its utility in the construction of complex biaryl and terphenyl structures, particularly through palladium-catalyzed cross-coupling reactions, makes it an important building block for the development of liquid crystals, OLEDs, and other advanced materials. This guide provides a foundational understanding of its synthesis, properties, and reactivity, which will be beneficial for researchers and professionals working in the field of organic and materials chemistry.

References

-

PubChem. (n.d.). 4-Bromobiphenyl. Retrieved January 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-4'-ethyl-1,1'-biphenyl. Retrieved January 4, 2026, from [Link]

- Hajipour, A. R., Boostani, E., & Mohammadsaleh, F. (2015). Chitosan-Proline supported palladium (II)

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with High-Purity 4-Bromo-4'-ethylbiphenyl. Retrieved January 4, 2026, from [Link]

-

Boron Molecular. (n.d.). Buy 4-Bromo-4'-ethyl-1,1'-biphenyl. Retrieved January 4, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-4'-ethyl-1,1'-biphenyl. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.

-

Organic Syntheses. (n.d.). p-BROMOBIPHENYL. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2025). Negishi-Type Coupling of Bromoarenes with Dimethylzinc. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-4'-methyl-. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 4-Bromophenyl ether. Retrieved January 4, 2026, from [Link]

- Vibin, I. K., & Sudarshan, E. C. G. (2023). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry, 21(38), 7748-7756.

-

NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-4'-methyl-. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-ethylbenzene. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-. Retrieved January 4, 2026, from [Link]

- Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASAYAN Journal of Chemistry, 12(4), 2149-2165.

-

ResearchGate. (n.d.). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-. Retrieved January 4, 2026, from [Link]

- Atalay, Ş., Erdem, T. K., Erşahin, F., & Tınkılıç, N. (2008). (E)-4-Bromo-2-[(4-ethylphenyl) iminomethyl] phenol. Acta Crystallographica Section E: Structure Reports Online, 64(1), o92.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-ethyl-. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Bromo-4'-heptylbiphenyl. Retrieved January 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-4'-ethyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Biphenyls

The biphenyl scaffold, a motif of two interconnected phenyl rings, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its rigid yet conformationally adaptable nature allows it to serve as a versatile framework for constructing complex molecular architectures with tailored biological activities and physicochemical properties. The strategic functionalization of the biphenyl core, as seen in 4-Bromo-4'-ethyl-1,1'-biphenyl, provides reactive handles for further molecular elaboration, making it a valuable building block in the synthesis of novel therapeutics and advanced materials.[3] This guide, intended for researchers and professionals in drug development and organic synthesis, provides a comprehensive overview of the synthesis and detailed characterization of this important intermediate.

I. Strategic Synthesis: The Suzuki-Miyaura Coupling Approach

The construction of the C-C bond between the two phenyl rings in 4-Bromo-4'-ethyl-1,1'-biphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[3] The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition, transmetalation, and reductive elimination to furnish the desired biphenyl product.

A logical and efficient synthetic strategy for 4-Bromo-4'-ethyl-1,1'-biphenyl involves the coupling of (4-ethylphenyl)boronic acid with 1,4-dibromobenzene. This approach offers the advantage of readily available starting materials and a statistically favorable reaction outcome.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a representative procedure for the synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| (4-ethylphenyl)boronic acid | C₈H₁₁BO₂ | 149.99 | 1.50 g | 1.0 |

| 1,4-dibromobenzene | C₆H₄Br₂ | 235.90 | 3.54 g | 1.5 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.23 g | 0.02 |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.12 g | 2.0 |

| Toluene | C₇H₈ | 92.14 | 50 mL | - |

| Ethanol | C₂H₅OH | 46.07 | 25 mL | - |

| Water (degassed) | H₂O | 18.02 | 25 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (4-ethylphenyl)boronic acid (1.50 g, 10.0 mmol), 1,4-dibromobenzene (3.54 g, 15.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add toluene (50 mL), ethanol (25 mL), and degassed water (25 mL) to the flask. Stir the mixture for 15 minutes to achieve partial dissolution. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase. The reaction is typically complete within 12-16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of water. Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a mixture of ethanol and water to yield 4-Bromo-4'-ethyl-1,1'-biphenyl as a white to off-white solid.

III. Applications in Drug Discovery and Development

Biphenyl derivatives are privileged structures in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. [4]The 4-Bromo-4'-ethyl-1,1'-biphenyl scaffold offers several strategic advantages in drug design:

-

Vector for Further Functionalization: The bromine atom serves as a versatile handle for introducing additional functionality through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). * Modulation of Physicochemical Properties: The ethyl group can enhance lipophilicity, which can be crucial for membrane permeability and oral bioavailability. Its presence can also influence the compound's metabolic stability.

-

Scaffold for Bioactive Conformations: The biphenyl unit can adopt a range of dihedral angles, allowing it to present substituents in specific spatial orientations to interact with biological targets such as enzymes and receptors.

While direct applications of 4-Bromo-4'-ethyl-1,1'-biphenyl as a therapeutic agent are not widely reported, its role as a key intermediate is significant. It can be utilized in the synthesis of more complex molecules with potential applications as:

-

Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl core.

-

Antihypertensive agents: The angiotensin II receptor blockers (ARBs) are a prominent class of drugs that often incorporate a biphenyl scaffold.

-

Anticancer agents: Biphenyl derivatives have been explored as inhibitors of various protein kinases and other cancer-related targets. [5] The synthesis of libraries of compounds derived from 4-Bromo-4'-ethyl-1,1'-biphenyl allows for the systematic exploration of chemical space in the quest for new and effective drug candidates.

IV. Conclusion

4-Bromo-4'-ethyl-1,1'-biphenyl is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its synthesis is readily achieved through robust and scalable methods like the Suzuki-Miyaura coupling. The comprehensive characterization of this compound, as detailed in this guide, is essential for ensuring its quality and for its effective use in the development of novel molecular entities. As the demand for new therapeutics and advanced materials continues to grow, the strategic application of well-characterized intermediates like 4-Bromo-4'-ethyl-1,1'-biphenyl will remain a critical component of successful research and development endeavors.

V. References

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect. Retrieved January 4, 2026, from [Link]

-

Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19335–19385. [Link]

-

Pavia, M. R., Cohen, M. P., Dilley, G. J., Dubuc, G. R., Durgin, T. L., Forman, F. W., Hediger, M. E., Milot, G., Powers, T. S., Sucholeiki, I., Zhou, S., & Hangauer, D. G. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659–666. [Link]

-

Gomberg, M., & Bachmann, W. E. (1924). THE SYNTHESIS OF BIARYL COMPOUNDS BY MEANS OF THE DIAZO REACTION. Journal of the American Chemical Society, 46(10), 2339–2343. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2022). IUCrData, 7(9), x220898. [Link]

-

4,4'-dibromobiphenyl. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

-

4-Bromo-4'-ethyl-1,1'-biphenyl. (n.d.). Boron Molecular. Retrieved January 4, 2026, from [Link]

-

Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl- 4-yl). (n.d.). Research India Publications. Retrieved January 4, 2026, from [Link]

-

Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Mastering Organic Synthesis with High-Purity 4-Bromo-4'-ethylbiphenyl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-BROMO-4'-(DIPHENYLAMINO)BIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-4'-ethyl-1,1'-biphenyl solubility and stability data

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-4'-ethyl-1,1'-biphenyl

Authored by: A Senior Application Scientist

Introduction: Understanding the Core Properties of a Key Chemical Intermediate

4-Bromo-4'-ethyl-1,1'-biphenyl (CAS No: 58743-79-6), with the molecular formula C14H13Br, is a halogenated biphenyl derivative that serves as a critical intermediate in the synthesis of advanced materials.[1][2] Its rigid biphenyl core, combined with the chemical tunability afforded by the bromine atom and the influence of the ethyl group, makes it a valuable building block in the development of liquid crystal materials for displays and organic light-emitting diodes (OLEDs).[1][2] For researchers, process chemists, and formulation scientists, a comprehensive understanding of its physicochemical properties—specifically its solubility and stability—is not merely academic. These parameters are paramount for optimizing reaction conditions, designing effective purification strategies, developing formulations, and ensuring the long-term integrity and performance of the final products.[3]

This guide provides a detailed examination of the solubility and stability profiles of 4-Bromo-4'-ethyl-1,1'-biphenyl. In the absence of extensive publicly available quantitative data for this specific molecule, we will ground our analysis in the principles of physical organic chemistry and provide robust, field-proven experimental protocols for researchers to generate this critical data in their own laboratories.

Part 1: The Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical determinant of its behavior in various processes, from synthesis to formulation.[3] The molecular structure of 4-Bromo-4'-ethyl-1,1'-biphenyl—a largely non-polar aromatic hydrocarbon—dictates its solubility, following the fundamental principle of "like dissolves like."[4]

Qualitative Solubility Assessment

The molecule's structure is dominated by the non-polar biphenyl ring system. The ethyl group further contributes to its lipophilicity. Consequently, it is expected to be sparingly soluble or practically insoluble in polar protic solvents like water, while demonstrating good solubility in a range of non-polar and polar aprotic organic solvents.[4]

Expected Solubility Data Summary

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Insoluble / Sparingly Soluble | The large, non-polar biphenyl structure dominates, making favorable interactions with water difficult.[4] |

| Methanol / Ethanol | Polar Protic | Slightly to Moderately Soluble | The alkyl chain of the alcohols can interact with the biphenyl core, but the hydrogen-bonding network of the solvent is disrupted. |

| Hexane / Toluene | Non-Polar | Soluble | "Like dissolves like"; strong van der Waals interactions between the non-polar solvent and the biphenyl core.[4] |

| Dichloromethane | Polar Aprotic | Soluble | Good solvent for many organic compounds; capable of dissolving the non-polar structure. |

| Ethyl Acetate | Polar Aprotic | Soluble | Offers a balance of polarity to dissolve the compound effectively. |

| Acetone | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of organic molecules.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful and highly polar aprotic solvent known for its ability to dissolve both polar and non-polar compounds.[5][7] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another highly effective polar aprotic solvent for a wide range of organic materials.[5] |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To generate reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility.[5] This protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound is critical to ensure that the solution becomes saturated and is in equilibrium with the solid phase.[5]

-

Prolonged Equilibration (24-72h): Many complex organic molecules can take a significant amount of time to reach true thermodynamic equilibrium. A 24 to 72-hour window is standard to account for slow dissolution kinetics.[5]

-

Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled shaker bath is essential for data accuracy and reproducibility.[5]

-

Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high sensitivity, specificity, and accuracy in quantifying the concentration of the dissolved analyte, even in the presence of minor impurities.[8][9]

Methodology:

-

Preparation: To a series of sealed vials, add a known volume (e.g., 5 mL) of the selected analytical-grade solvent.

-

Addition of Solute: Add an excess amount of 4-Bromo-4'-ethyl-1,1'-biphenyl to each vial, ensuring a visible amount of undissolved solid remains at the bottom.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for 48-72 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the solid material settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

Dilution: Immediately dilute the clear, saturated filtrate with a known volume of a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the concentration of the solute in the original saturated solution based on the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Part 2: The Stability Profile

Stability testing is crucial for determining how the quality of a chemical substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10]

General Stability and Recommended Storage

Based on safety data for halogenated biphenyls, 4-Bromo-4'-ethyl-1,1'-biphenyl is expected to be a stable compound under standard laboratory conditions. For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and kept away from strong oxidizing agents and sources of ignition.[11][12][13]

Forced Degradation (Stress Testing)

To understand the intrinsic stability of the molecule, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are harsher than accelerated stability conditions to identify likely degradation products and establish degradation pathways.[10][14] This information is fundamental for developing and validating a "stability-indicating" analytical method—a method that can accurately measure the decrease in the active compound's concentration due to degradation.[14]

| Stress Condition | Expected Stability / Potential Degradation Pathway | Rationale |

| Hydrolytic (Acid/Base) | Likely stable. | The C-Br and C-C bonds of the biphenyl core are generally resistant to hydrolysis under typical laboratory conditions. |

| Oxidative (e.g., H₂O₂) | Potential for degradation. | The aromatic rings or the ethyl group could be susceptible to oxidation, potentially forming hydroxylated biphenyls or other oxidative products. |

| Photolytic (UV/Vis Light) | Potential for degradation. | Aromatic compounds can absorb UV light, which can lead to photochemical reactions. The Carbon-Bromine bond is often susceptible to photolytic cleavage, which could lead to debromination.[15] |

| Thermal (Dry Heat) | Generally stable at moderate temperatures. | Biphenyl structures are known for their thermal stability. Degradation would only be expected at elevated temperatures. |

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 4-Bromo-4'-ethyl-1,1'-biphenyl under various stress conditions.

Causality Behind Experimental Choices:

-

Multiple Stressors: Applying hydrolytic, oxidative, photolytic, and thermal stress ensures a comprehensive stability profile is developed, covering the most common degradation routes.[10]

-

Target Degradation: The goal is to achieve modest degradation (e.g., 5-20%). This provides enough degradation product for detection and identification without completely destroying the parent compound, which is necessary to prove the specificity of the analytical method.

-

Control Samples: A control sample, protected from stress, is analyzed alongside the stressed samples at each time point to differentiate actual degradation from simple solution instability.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-Bromo-4'-ethyl-1,1'-biphenyl in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C).

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature.

-

Thermal Stress: Store the stock solution at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the stock solution to a controlled source of UV/Vis light as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.

-

-

Time Point Sampling: Withdraw aliquots from each stressed solution (and a non-stressed control solution) at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: If necessary, neutralize the acid and base hydrolysis samples before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be capable of resolving the parent peak from all degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.[8]

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Part 3: Analytical Methodologies for Quantification

Reliable quantification is the bedrock of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in pharmaceutical and chemical development.[8][9]

Recommended Technique: HPLC with UV Detection

A reverse-phase HPLC (RP-HPLC) method with UV detection is ideally suited for the analysis of 4-Bromo-4'-ethyl-1,1'-biphenyl.

-

Principle: RP-HPLC separates compounds based on their hydrophobicity. The non-polar nature of the target compound will cause it to interact strongly with a non-polar stationary phase (like C18), and it will be eluted by a polar mobile phase.[8]

-

Column: A C18 column is a common and effective choice.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically used to ensure good separation of the parent compound from any potential impurities or degradants.

-

Detection: The biphenyl structure contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification.

Method Validation Imperative

Any analytical method used for these studies must be validated to ensure its performance is reliable. The validation should be conducted according to International Council for Harmonisation (ICH) guidelines and should assess parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[16]

-

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[16]

-

Accuracy & Precision: Ensuring the closeness of the results to the true value and the reproducibility of the results, respectively.[16]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.[17]

Conclusion

4-Bromo-4'-ethyl-1,1'-biphenyl is a chemically stable compound with a solubility profile characteristic of a non-polar organic molecule. It exhibits poor aqueous solubility but is readily soluble in common organic solvents. While intrinsically stable, it is susceptible to degradation under forced oxidative and photolytic conditions, with the carbon-bromine bond being a potential site of lability. Due to the scarcity of published quantitative data, the robust experimental protocols detailed in this guide for solubility determination and stability assessment are essential for any researcher or developer working with this important chemical intermediate. The application of validated, stability-indicating analytical methods, such as HPLC-UV, is critical to generating the trustworthy data required for successful research, development, and manufacturing.

References

- A Comprehensive Technical Guide to the Solubility of 4,4'-Dihydroxybiphenyl in Common Laboratory Solvents - Benchchem. (n.d.).

-

PubChem. (n.d.). 4-Bromo-4'-ethyl-1,1'-biphenyl. Retrieved January 4, 2026, from [Link]

- Echemi. (n.d.). 4-(1-Bromo-2-phenylethyl)-1,1′-biphenyl Safety Data Sheets.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-4'-ETHYLBIPHENYL.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of [1,1'-Biphenyl]-2,2',5,5'-tetrol.

- Arborpharmchem. (n.d.). CAS 58743-79-6 4-Bromo-4'-ethyl Biphenyl.

- Thermo Fisher Scientific. (2024, March 25). SAFETY DATA SHEET.

- Solubility of Things. (n.d.). Biphenyl.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with High-Purity 4-Bromo-4'-ethylbiphenyl.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Eawag-BBD. (1998, April 21). Biphenyl Degradation Pathway.

- Separation Science. (n.d.). Analytical Techniques In Stability Testing.

- Benchchem. (n.d.). Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents.

- Toomula, N., Kumar, A., Kumar, S. D., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).

- European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.

- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- Merck Millipore. (n.d.). Complete Monograph Methods.

- Huynh-Ba, K., & Dong, M. W. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International.

- MDPI. (n.d.). Electrochemical Reduction Performance and Mechanism of 2,2′,4,4′-Tetrabromodiphenyl Ether (BDE-47) with Pd/Metal Foam Electrodes.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. omicsonline.org [omicsonline.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. mdpi.com [mdpi.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Spectral Analysis of 4-Bromo-4'-ethyl-1,1'-biphenyl

Introduction

The structural integrity and purity of 4-Bromo-4'-ethyl-1,1'-biphenyl are critical for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization. This guide will detail the predicted spectral data for each of these techniques, offering a comprehensive understanding of the molecule's structural fingerprint.

Molecular Structure and Analytical Workflow

The logical first step in the analysis of any molecule is to understand its constituent parts. 4-Bromo-4'-ethyl-1,1'-biphenyl consists of two phenyl rings linked by a single bond. One ring is substituted with a bromine atom at the 4-position, and the other with an ethyl group at the 4'-position.

Caption: A multi-technique workflow for comprehensive analysis.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 4-Bromo-4'-ethyl-1,1'-biphenyl, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the ethyl group protons.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.50 | Doublet | 2H | ~8.4 |

| H-3, H-5 | ~7.45 | Doublet | 2H | ~8.4 |

| H-2', H-6' | ~7.48 | Doublet | 2H | ~8.2 |

| H-3', H-5' | ~7.25 | Doublet | 2H | ~8.2 |

| -CH₂- | ~2.68 | Quartet | 2H | ~7.6 |

| -CH₃ | ~1.25 | Triplet | 3H | ~7.6 |

Causality Behind Predictions

-

Aromatic Protons (7.2-7.6 ppm): The aromatic region is expected to contain four distinct signals, each integrating to two protons, appearing as doublets due to ortho coupling.

-

The protons on the brominated ring (H-2, H-6, H-3, H-5) will likely appear as two doublets. The electron-withdrawing nature of bromine deshields the ortho protons (H-3, H-5), shifting them slightly downfield compared to the meta protons (H-2, H-6).

-

The protons on the ethylated ring (H-2', H-6', H-3', H-5') will also appear as two doublets. The electron-donating ethyl group will shield the ortho and para protons, causing a slight upfield shift compared to unsubstituted biphenyl. [3][4]* Ethyl Group Protons:

-

The methylene protons (-CH₂-) are adjacent to the aromatic ring and will be deshielded, appearing as a quartet around 2.68 ppm due to coupling with the methyl protons.

-

The methyl protons (-CH₃) are further from the ring and will be more shielded, appearing as a triplet around 1.25 ppm due to coupling with the methylene protons.

-

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled sequence is standard to produce a spectrum with singlet peaks for each unique carbon.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and processed.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~140 |

| C-2, C-6 | ~128.5 |

| C-3, C-5 | ~131.8 |

| C-4 | ~121.5 |

| C-1' | ~138 |

| C-2', C-6' | ~128.2 |

| C-3', C-5' | ~129.5 |

| C-4' | ~144 |

| -CH₂- | ~28.5 |

| -CH₃ | ~15.5 |

Causality Behind Predictions

-

Aromatic Carbons (121-144 ppm): The spectrum will show eight distinct aromatic carbon signals.

-

The quaternary carbons (C-1, C-4, C-1', C-4') will have lower intensities. [5]The carbon attached to bromine (C-4) will be shifted upfield due to the heavy atom effect, while the carbon attached to the ethyl group (C-4') will be shifted downfield.

-

The protonated aromatic carbons will appear in the typical range of 128-132 ppm. The electron-withdrawing bromine will deshield the ortho and meta carbons, while the electron-donating ethyl group will shield them.

-

-

Aliphatic Carbons (15-30 ppm): The two carbons of the ethyl group will appear in the upfield region of the spectrum.

FT-IR Spectroscopy: Vibrational Fingerprints

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2965-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-H Bending (out-of-plane) | 850-810 | Strong |

| C-Br Stretch | 600-500 | Strong |

Causality Behind Predictions

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic rings (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹). [6][7]* Aromatic C=C Stretches: A series of sharp peaks between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings. [8]* C-H Bending: A strong absorption in the 850-810 cm⁻¹ region is indicative of para-disubstituted benzene rings. [6]* C-Br Stretch: The presence of the bromine atom will give rise to a strong absorption at a lower wavenumber, typically in the 600-500 cm⁻¹ range. [8][9]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

| m/z | Predicted Ion | Significance |

| 260/262 | [C₁₄H₁₃Br]⁺˙ | Molecular ion (M⁺˙) peak with characteristic 1:1 isotopic pattern for bromine. |

| 245/247 | [C₁₃H₁₀Br]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 181 | [C₁₄H₁₃]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 166 | [C₁₃H₁₀]⁺ | Loss of a methyl radical from the [C₁₄H₁₃]⁺ ion. |

| 152 | [C₁₂H₈]⁺˙ | Biphenylene radical cation, a common fragment in biphenyl compounds. |

Causality Behind Predictions

-

Molecular Ion: The molecular ion peak will be observed at m/z 260 and 262 with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). [10][11]* Fragmentation Pattern: The fragmentation will be dominated by cleavages characteristic of substituted aromatic compounds.

-

The most facile cleavage is often the loss of the bromine radical, leading to a peak at m/z 181.

-

Another significant fragmentation pathway is the benzylic cleavage of the ethyl group, resulting in the loss of a methyl radical to give a stable tropylium-like cation at m/z 245/247.

-

Further fragmentation can lead to the formation of the biphenylene radical cation at m/z 152.

-

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded prediction of the NMR, IR, and Mass Spectral data for 4-Bromo-4'-ethyl-1,1'-biphenyl. By leveraging established principles of spectroscopy and comparative analysis of related structures, this document serves as a valuable resource for the identification, characterization, and quality control of this important chemical intermediate. The provided protocols and interpretations offer a clear roadmap for researchers and professionals in the fields of materials science and drug development to confidently analyze this and similar substituted biphenyl compounds.

References

-

National Institute of Standards and Technology. 1,1'-Biphenyl, 4-bromo-4'-methyl-. NIST Chemistry WebBook. [Link]

-

Howei Pharm. 4-Bromo-4'-ethyl-1,1'-biphenyl 95+%. [Link]

-

National Institute of Standards and Technology. 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]

-

Boron Molecular. Buy 4-Bromo-4'-ethyl-1,1'-biphenyl. [Link]

-

Theorem Chemical. High quality 99% 4-Bromo-4′-Ethylbiphenyl cas 58743-79-6. [Link]

-

National Institute of Standards and Technology. 1,1'-Biphenyl, 4-bromo-4'-methyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]

-

Hajipour, A. R., Boostani, E., & Mohammadsaleh, F. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. RSC Advances, 5(104), 85674-85682. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 4-Bromophenyl ether. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

PubChem. 1-Bromo-4-ethylbenzene. [Link]

-

National Institute of Standards and Technology. 1,1'-Biphenyl, 4-bromo-4'-methyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Benzene, 1-bromo-4-ethyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. [Link]

-

Atalay, Ş., Erdem, T. K., Erşahin, F., & Tınkılıç, N. (2007). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563. [Link]

-

The Royal Society of Chemistry. Supporting information for "A highly efficient and recyclable heterogeneous catalyst for Suzuki-Miyaura cross-coupling reactions in water". [Link]

-

SpectraBase. [1,1'-Biphenyl]-4-carbonitrile, 4'-ethyl-. [Link]

-

PubChem. [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-. [Link]

-

ChemSrc. Ethyl 4'-bromo-4-biphenylcarboxylate. [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-1-butene(5162-44-7) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Ethylbiphenyl(5707-44-8) IR Spectrum [m.chemicalbook.com]

- 6. 1,1'-BIPHENYL, 4-BROMO-4'-BUTYL-(63619-54-5) 1H NMR spectrum [chemicalbook.com]

- 7. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]

- 8. 4-Ethylbiphenyl(5707-44-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum [chemicalbook.com]

molecular structure and conformation of 4-Bromo-4'-ethyl-1,1'-biphenyl

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-4'-ethyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-4'-ethyl-1,1'-biphenyl is a versatile chemical intermediate recognized for its utility in the synthesis of advanced organic materials, including liquid crystals and Organic Light-Emitting Diodes (OLEDs).[1][2] Its molecular architecture, characterized by a substituted biphenyl core, dictates the physicochemical properties and performance of the final materials. This guide provides a detailed examination of the molecular structure and conformational dynamics of 4-Bromo-4'-ethyl-1,1'-biphenyl. We will explore the critical interplay of steric and electronic factors that govern its three-dimensional shape, the methodologies used to elucidate its structure, and the implications of its conformation on material science and drug development.

Introduction: The Significance of Biphenyl Conformation

The biphenyl scaffold is a privileged structure in medicinal chemistry and material science. The rotational freedom around the central C1-C1' single bond allows for a range of conformations, defined by the torsional or dihedral angle between the two phenyl rings. This conformation is not arbitrary; it is a finely tuned balance between two opposing forces:

-

Steric Hindrance : Repulsion between atoms on adjacent rings, particularly the ortho-hydrogens, destabilizes planar conformations.

-

Electronic Conjugation : π-orbital overlap across the central bond, which is maximized in a planar arrangement, provides electronic stabilization.

The resulting equilibrium conformation influences a molecule's shape, polarity, and ability to interact with its environment, be it a biological receptor or a crystal lattice. For instance, the atropisomerism observed in biphenyls with bulky ortho-substituents is a direct consequence of a high rotational barrier, leading to separable, non-interconverting enantiomers.[3] Understanding and controlling the conformation of biphenyl derivatives like 4-Bromo-4'-ethyl-1,1'-biphenyl is therefore paramount for rational molecular design.

Molecular Structure of 4-Bromo-4'-ethyl-1,1'-biphenyl

The fundamental structure of 4-Bromo-4'-ethyl-1,1'-biphenyl (C₁₄H₁₃Br) consists of a biphenyl core with a bromine atom substituting one phenyl ring at the para-position and an ethyl group substituting the other, also at the para-position.[1][4]

-

Biphenyl Core : Provides a rigid, aromatic backbone.

-

Ethyl Group (-CH₂CH₃) : A flexible, electron-donating group that can influence solubility and packing in the solid state.[1]

-

Bromo Group (-Br) : An electron-withdrawing halogen atom that serves as a reactive handle for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1]

The para-substitution pattern means that the substituents themselves do not introduce significant steric clash that would force a large dihedral angle, unlike ortho-substituted biphenyls.[3]

Conformational Analysis

The key conformational feature of 4-Bromo-4'-ethyl-1,1'-biphenyl is the rotation around the C1-C1' bond, which determines the dihedral angle (τ or φ) between the planes of the two phenyl rings.

The Inter-ring Dihedral Angle

For unsubstituted biphenyl, there is a well-established energy minimum at a dihedral angle of approximately 44-46° in the gas phase.[5][6] This non-planar conformation represents the optimal compromise between the steric repulsion of the four ortho-hydrogen atoms and the stabilizing effect of π-conjugation. The energy barriers to rotation are relatively low, with maxima at the planar (τ = 0°) and perpendicular (τ = 90°) conformations.[7]

For 4-Bromo-4'-ethyl-1,1'-biphenyl, the para-substituents are not expected to dramatically alter the fundamental conformational preference established by the ortho-hydrogens. Therefore, the molecule is predicted to adopt a twisted conformation in the gas phase or in solution with a dihedral angle in a similar range to that of unsubstituted biphenyl.

Experimental data from structurally related compounds support this view. For example, an X-ray crystallography study of (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol, which contains a 4-ethylphenyl group, revealed a dihedral angle of 43.99° between its benzene rings.[8][9] Conversely, crystal packing forces can favor more planar conformations. In a different substituted biphenyl, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle within the biphenyl moiety was found to be 24.57°.[10] This highlights that the solid-state conformation can vary significantly based on intermolecular interactions within the crystal lattice.[6]

Rotational Energy Barrier

The energy required to rotate around the central C1-C1' bond is a critical parameter. For unsubstituted biphenyl, the experimental barriers are approximately 6.0 kcal/mol at 0° (planar transition state) and 6.5 kJ/mol (approx. 1.55 kcal/mol) at 90° (perpendicular transition state), although these values are notoriously difficult to determine precisely.[7]

Dynamic NMR spectroscopy is a powerful technique for measuring such rotational barriers in solution.[11] Studies on biphenyls with single ortho-substituents have shown barriers up to 15.4 kcal/mol.[3][11] Given the lack of ortho-substituents in 4-Bromo-4'-ethyl-1,1'-biphenyl, its rotational barrier is expected to be low and comparable to that of biphenyl itself, allowing for rapid interconversion between equivalent twisted conformations at room temperature.

Methodologies for Structural Determination

A combination of experimental and computational methods is required for a comprehensive understanding of the molecule's structure and conformation.

Experimental Protocols

SCXRD provides the definitive solid-state structure, including precise bond lengths, bond angles, and the dihedral angle.

Step-by-Step Protocol for SCXRD Analysis:

-

Crystal Growth : High-purity 4-Bromo-4'-ethyl-1,1'-biphenyl is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, chloroform, petroleum ether).[10] Slow evaporation of the solvent at a constant temperature is performed to yield single crystals of suitable quality.

-

Crystal Mounting and Data Collection : A suitable crystal is selected and mounted on a goniometer head of a diffractometer (e.g., a Bruker SMART APEXII CCD).[10] The crystal is cooled (typically to 100-293 K) to minimize thermal vibrations. X-ray (e.g., MoKα radiation) diffraction data are collected by rotating the crystal through a series of angles.[12]

-

Structure Solution and Refinement : The collected diffraction intensities are used to solve the crystal structure using direct methods (e.g., with software like SHELXT).[12] The initial structural model is then refined against the experimental data to optimize atomic positions and thermal parameters, yielding the final molecular structure.[12]

Workflow for Single-Crystal X-ray Diffraction

A generalized workflow for determining molecular structure using SCXRD.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the gas-phase structure and rotational energy profile, complementing experimental data.

Computational Workflow for DFT Analysis:

-

Initial Structure Generation : A 3D model of 4-Bromo-4'-ethyl-1,1'-biphenyl is built.

-

Geometry Optimization : The structure's geometry is optimized to find the lowest energy conformation using a selected functional and basis set (e.g., B3LYP/6-31G*). This calculation yields the equilibrium dihedral angle, bond lengths, and angles.

-

Torsional Scan (Potential Energy Surface) : To determine the rotational barrier, the dihedral angle is systematically constrained at various values (e.g., from 0° to 90° in 10° increments). A geometry optimization is performed at each constrained angle for all other degrees of freedom.

-

Energy Profile Analysis : The relative energy of each constrained structure is plotted against the dihedral angle. The energy difference between the minimum (equilibrium angle) and the maxima (0° and 90°) provides the calculated rotational barriers.[13]

Workflow for DFT Conformational Analysis

A conceptual workflow for calculating conformational properties using DFT.

Summary of Comparative Structural Data

While specific experimental data for 4-Bromo-4'-ethyl-1,1'-biphenyl is not publicly available, the following table summarizes key conformational parameters for unsubstituted biphenyl and related structures to provide context.

| Compound | Dihedral Angle (τ) | Method | Reference |

| Biphenyl (Gas Phase) | ~44.4° | Electron Diffraction | [5] |

| Biphenyl (Solid State) | ~0° (Planar) | X-ray Crystallography | [6] |

| (E)-4-Bromo-2-[(4-ethylphenyl) iminomethyl]phenol | 43.99° | X-ray Crystallography | [8] |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | 24.57° | X-ray Crystallography | [10] |

| 4-Bromo-4'-ethyl-1,1'-biphenyl | ~40-50° (Predicted) | Theoretical/Comparative | N/A |

Conclusion and Outlook

The molecular structure of 4-Bromo-4'-ethyl-1,1'-biphenyl is defined by a twisted biphenyl core with a predicted dihedral angle of approximately 40-50° in a low-energy state. This non-planar conformation arises from the balance between steric hindrance of ortho-hydrogens and electronic conjugation across the central bond. The para-bromo and -ethyl substituents play a crucial role in tuning the molecule's electronic properties and providing synthetic handles, while having a minimal direct impact on the rotational barrier. A comprehensive understanding of this structure, achieved through a combination of X-ray crystallography and computational modeling, is essential for its effective application in the rational design of liquid crystals, OLEDs, and other advanced functional materials.

References

-

García-Calvo, J., et al. (2006). Rotation in Biphenyls with a Single Ortho-Substituent. The Journal of Organic Chemistry, 71(15), 5474-81. [Link]

-

PubMed. (2006). Rotation in biphenyls with a single ortho-substituent. National Center for Biotechnology Information. [Link]

-

Johansson, M. P., & Olsen, J. (2008). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A, 112(15), 3444-3451. [Link]

-

Mo, Y., et al. (2012). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 10(38), 7766-7774. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with High-Purity 4-Bromo-4'-ethylbiphenyl. Inno Pharmchem. [Link]

-

PubChem. (n.d.). 4-Bromo-4'-ethyl-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

- Google Patents. (2018). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.

-

Boron Molecular. (n.d.). 4-Bromo-4'-ethyl-1,1'-biphenyl. Boron Molecular. [Link]

-

Atalay, Ş., et al. (2008). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(2), o92. [Link]

-

ResearchGate. (2008). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. ResearchGate. [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-4'-methyl-. NIST Chemistry WebBook. [Link]

-

Chemsrc. (n.d.). Ethyl 4'-bromo-4-biphenylcarboxylate. Chemsrc. [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Biphenyl conformations. ResearchGate. [Link]

-

Asiri, A. M., et al. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1672. [Link]

-

Al-Ghamdi, A. A., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(13), 5157. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromo-4'-ethyl-1,1'-biphenyl | C14H13Br | CID 23238460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. comporgchem.com [comporgchem.com]

- 8. (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Evolving Synthesis and Enduring Utility of 4-Bromo-4'-ethyl-1,1'-biphenyl: A Technical Guide

Abstract

4-Bromo-4'-ethyl-1,1'-biphenyl (Br-Et-BP) stands as a pivotal intermediate in the landscape of materials science and pharmaceutical development. Its unique molecular architecture, featuring a rigid biphenyl core functionalized with a reactive bromine atom and an ethyl group, offers a versatile platform for the construction of complex organic molecules. This guide provides an in-depth exploration of the discovery and history of Br-Et-BP, not as a singular event, but through the evolution of synthetic methodologies for unsymmetrical biphenyls. We will delve into the foundational Ullmann coupling and the transformative Suzuki-Miyaura cross-coupling reaction, presenting detailed, field-proven protocols. Furthermore, this document will serve as a technical resource for researchers, summarizing the physicochemical properties of Br-Et-BP and elucidating its applications, particularly in the realm of liquid crystals and advanced organic materials.

Introduction: The Strategic Importance of an Unsymmetrical Biphenyl

The biphenyl moiety is a ubiquitous structural motif in a vast array of organic compounds, from life-saving pharmaceuticals to cutting-edge electronic materials.[1] The strategic introduction of different substituents at the 4 and 4' positions of the biphenyl core allows for the fine-tuning of a molecule's physical and electronic properties. 4-Bromo-4'-ethyl-1,1'-biphenyl (CAS 58743-79-6) is a prime example of such a strategically designed building block.[2] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] This reactivity is fundamental to the construction of more complex molecular architectures.[2] The ethyl group, on the other hand, influences the compound's solubility and steric profile, which can be critical for applications in areas like liquid crystal technology, where molecular packing and phase behavior are paramount.[2][3]

Historical Context: The Dawn of Biphenyl Synthesis

The precise moment of the first synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl is not prominently documented in seminal, standalone publications. Its discovery is intrinsically linked to the broader development of synthetic methods for creating unsymmetrical biphenyls. Early approaches were often limited by harsh reaction conditions and a lack of regioselectivity, making the synthesis of specific unsymmetrical biphenyls a significant challenge.

The Ullmann Coupling: A Foundational, Yet Demanding Approach

The Ullmann reaction, first reported by Fritz Ullmann in 1901, represents one of the earliest methods for forming aryl-aryl bonds.[1][4] This copper-mediated coupling of two aryl halides, while historically significant, typically requires high temperatures and often results in a mixture of symmetrical and unsymmetrical products, complicating purification.[4][5]

The synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl via a classical Ullmann approach would conceptually involve the cross-coupling of 1-bromo-4-ethylbenzene and 1,4-dibromobenzene. However, this would likely lead to a mixture of products including the desired 4-bromo-4'-ethyl-1,1'-biphenyl, along with the symmetrical byproducts 4,4'-diethyl-1,1'-biphenyl and 4,4'-dibromo-1,1'-biphenyl. The challenges associated with controlling the reaction and separating the desired product have led to the Ullmann coupling being largely superseded by more efficient methods for the synthesis of unsymmetrical biphenyls.

The Modern Era: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds. These methods offer milder reaction conditions, higher yields, and greater functional group tolerance compared to their predecessors.

The Suzuki-Miyaura Coupling: The Gold Standard for Biphenyl Synthesis

Developed in the late 1970s by Akira Suzuki and his colleagues, the Suzuki-Miyaura coupling has become the premier method for the synthesis of unsymmetrical biphenyls.[1][6][7] The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide.[7][8] The mild reaction conditions, commercial availability of a wide range of boronic acids, and excellent functional group tolerance make it a highly versatile and reliable method.[7][9]

The synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl is most efficiently achieved via a Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 1-bromo-4-ethylbenzene, or conversely, 4-ethylphenylboronic acid and 1,4-dibromobenzene. The former approach is generally preferred as it avoids the potential for a second coupling reaction on the dibrominated starting material.

Experimental Protocols: A Practical Guide to Synthesis

As a Senior Application Scientist, it is imperative to provide methodologies that are not only theoretically sound but also practically robust and reproducible. The following section outlines a detailed, step-by-step protocol for the synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl via the Suzuki-Miyaura coupling.

Synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-ethylphenylboronic acid with 1,4-dibromobenzene.

Materials:

-

1,4-Dibromobenzene

-

4-Ethylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,4-dibromobenzene (1.0 eq), 4-ethylphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

-

Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-4'-ethyl-1,1'-biphenyl as a white solid.

Physicochemical Properties and Characterization

The utility of 4-Bromo-4'-ethyl-1,1'-biphenyl in various applications is a direct consequence of its physical and chemical properties.

| Property | Value |

| CAS Number | 58743-79-6 |

| Molecular Formula | C₁₄H₁₃Br |

| Molecular Weight | 261.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102-106 °C |

| Boiling Point | 345.6 °C at 760 mmHg (Predicted) |

Characterization of the synthesized 4-Bromo-4'-ethyl-1,1'-biphenyl is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Applications in Materials Science and Drug Discovery

The unique combination of a rigid biphenyl core, a reactive bromine handle, and an ethyl group makes 4-Bromo-4'-ethyl-1,1'-biphenyl a valuable intermediate in several high-technology fields.

-

Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology.[3] The rigid core of 4-Bromo-4'-ethyl-1,1'-biphenyl provides the necessary anisotropy for the formation of liquid crystalline phases.[3] The ethyl group can influence the clearing point and other mesophase properties. The bromine atom allows for further functionalization to create more complex liquid crystal molecules with tailored properties for display applications.[3]

-

Organic Light-Emitting Diodes (OLEDs): The biphenyl scaffold is also prevalent in materials for OLEDs. 4-Bromo-4'-ethyl-1,1'-biphenyl can serve as a building block for the synthesis of host materials, emitting layers, and charge-transporting materials.[2]

-

Pharmaceutical Synthesis: The biphenyl unit is a key pharmacophore in many drug molecules. The ability to use 4-Bromo-4'-ethyl-1,1'-biphenyl in cross-coupling reactions makes it a valuable intermediate in the synthesis of complex pharmaceutical targets.

Conclusion

While the specific "discovery" of 4-Bromo-4'-ethyl-1,1'-biphenyl may not be a singular, celebrated event, its importance has grown in parallel with the development of powerful synthetic methodologies. The transition from the arduous Ullmann coupling to the elegant and efficient Suzuki-Miyaura coupling has made this and other unsymmetrical biphenyls readily accessible to researchers. As a versatile and strategically functionalized building block, 4-Bromo-4'-ethyl-1,1'-biphenyl continues to be a critical component in the innovation of advanced materials and the development of novel therapeutics, a testament to the enduring power of well-designed molecular architecture.

Visualizations

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle for the synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl.

References

- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv

- Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biaryl

- Disubstituted Unsymmetrical Biphenyls Based on the Intramolecular Ullmann Coupling Reaction Utilising Sa - RSC Publishing. (URL: )

- Biphenyls and their derivatives as synthetically and pharmacologically important arom

- Mastering Organic Synthesis with High-Purity 4-Bromo-4'-ethylbiphenyl. (URL: )

- CAS.58743-79-6 4-Bromo-4'-ethyl Biphenyl. (URL: )

- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (URL: )

-

4-Bromo-4'-ethyl-1,1'-biphenyl | C14H13Br | CID 23238460 - PubChem. (URL: [Link])

- High-Quality 4-Bromo-4'-Ethylbiphenyl Pricelist, Quotes - Theorem Chemical. (URL: )

- Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. (URL: )

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron

-

Buy 4-Bromo-4'-ethyl-1,1'-biphenyl | Boron Molecular. (URL: [Link])

- CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google P

-

synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])